3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

描述

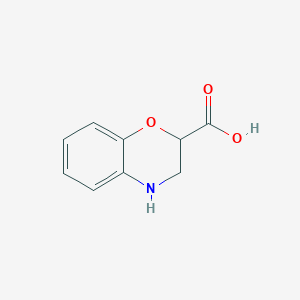

3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by a benzene ring fused with an oxazine ring, which contains nitrogen and oxygen atoms

作用机制

Target of Action

Similar compounds have been found to interact with various cellular targets, such as the a1 adenosine receptor , and have been used as pancreatic β-cell K ATP channel openers .

Mode of Action

Related benzoxazine derivatives have been synthesized and shown to exhibit various biological activities, including anticancer properties . These compounds typically interact with their targets, leading to changes in cellular function.

Biochemical Pathways

Related compounds have been found to influence various biochemical pathways, including those involved in cancer cell proliferation .

Result of Action

Related compounds have been found to exhibit various biological activities, including anticancer properties .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid typically involves the annulation of a 1,4-benzoxazine ring to an arene scaffold. One common method includes the reaction of 2-aminophenol with formaldehyde and a carboxylic acid derivative under acidic conditions . Another approach involves the use of transition metal catalysis, microwave-assistance, or metal-free processes to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using environmentally friendly solvents and mild reaction conditions. The use of solid-state processes and room temperature reactions can also be employed to enhance efficiency and reduce costs .

化学反应分析

Types of Reactions: 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxo derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions.

Major Products:

Oxidation: Oxo derivatives such as 3,4-dihydro-4-oxo-2H-1,4-benzoxazine-2-carboxylic acid.

Reduction: Dihydro derivatives like this compound.

Substitution: Substituted benzoxazine derivatives with various functional groups.

科学研究应用

3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

Medicine: Explored for its anti-inflammatory, antibacterial, and anticancer properties.

Industry: Utilized in the development of polymers, resins, and other materials with enhanced properties.

相似化合物的比较

- 3,4-Dihydro-2H-1,3-benzoxazine-2-carboxylic acid

- 3,4-Dihydro-4-oxo-2H-1,4-benzoxazine-2-carboxylic acid

- 2,3-Dihydro-1,4-benzodioxane

Comparison: Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications .

生物活性

3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields.

The compound has a molecular weight of 179.17 g/mol and is characterized by its unique benzoxazine structure, which is essential for its biological activity. The compound can be synthesized through various methods, including the condensation of salicylamide with aldehydes and ketones, leading to different derivatives with modified biological properties .

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.

2. Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly through its interaction with serotonin receptors. A series of derivatives were synthesized and tested for their ability to antagonize the serotonin-3 (5-HT3) receptor, which is implicated in various cancer-related pathways. One derivative demonstrated a Ki value of 0.019 nM against the 5-HT3 receptor, indicating potent antagonistic activity .

3. Neurological Effects

The compound acts as an allosteric enhancer at certain receptors, including the A1 adenosine receptor, which is involved in neuroprotection and modulation of neurotransmitter release. This suggests potential applications in treating neurological disorders.

The mechanisms through which this compound exerts its effects include:

- Receptor Modulation : The compound enhances the activity of specific receptors such as the A1 adenosine receptor and antagonizes the 5-HT3 receptor.

- Inhibition of Enzymatic Activity : It has been shown to inhibit carbonic anhydrase isoforms (hCA I and hCA II), which play critical roles in physiological processes like pH regulation and fluid balance .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at specific positions on the benzoxazine ring can significantly affect biological activity. For instance:

| Compound | Modification | Ki Value (nM) | Activity |

|---|---|---|---|

| Endo-6-chloro derivative | 9-methyl substitution | 0.019 | High affinity for 5-HT3 receptor |

| Compound 14a | 3-phenyl substitution | 56.5 | Inhibitory activity against hCA I |

| Compound 11 | Basic structure | 70.6 | Moderate inhibitory activity |

These findings highlight the importance of chemical structure in determining biological efficacy and provide a pathway for designing more effective derivatives .

Case Studies

Several studies have explored the therapeutic potential of this compound:

- Antimicrobial Efficacy : In vitro studies demonstrated that derivatives of this compound exhibited significant antibacterial properties against multi-drug resistant strains.

- Neuroprotective Effects : Animal models have shown that compounds derived from this benzoxazine can reduce neuronal damage following ischemic events by modulating neurotransmitter release and reducing oxidative stress.

属性

IUPAC Name |

3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-9(12)8-5-10-6-3-1-2-4-7(6)13-8/h1-4,8,10H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNTNLTOJGXENIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50396965 | |

| Record name | 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90563-93-2 | |

| Record name | 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50396965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes the chirality of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid significant in peptide chemistry?

A1: Research suggests that the chirality of the this compound moiety, when incorporated into a peptide structure, can significantly influence the cis/trans ratio of the subsequent proline peptide bond. [] Specifically, the (2S)-enantiomer demonstrated the ability to constrain the omega dihedral angle of the proline peptide bond towards the trans orientation. [] This control over peptide bond conformation holds promise for designing peptidomimetics with specific structural and functional properties.

Q2: Are there specific examples where the stereochemistry of this compound derivatives impacted peptide structure?

A2: Yes, studies utilizing NMR and crystallography showed that incorporating a (2S)-2,6-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid moiety into a model acyl-proline system resulted exclusively in the trans conformation of the proline peptide bond. [] Conversely, the corresponding (2R)-diastereomer led to a mixture of cis and trans conformers, highlighting the impactful role of stereochemistry in dictating peptide structure. []

Q3: Beyond its influence on proline conformation, what other biological activities have been explored for this compound derivatives?

A3: Derivatives of this compound have been investigated for their antitubercular activity. [] Modifications to the side chain of the benzoxazine core have yielded compounds with promising activity against Mycobacterium tuberculosis H37Ra, suggesting potential as lead compounds for antituberculosis therapies. []

Q4: What synthetic strategies have been employed to prepare enantiomerically pure this compound derivatives?

A4: Resolution techniques and stereoselective synthesis have been utilized to obtain enantiomerically pure 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid derivatives. [, ] These methods provide access to both (R)- and (S)-enantiomers, enabling the exploration of their distinct biological activities and applications in various fields like medicinal chemistry and materials science.

Q5: Have any computational studies been conducted to understand the structure-activity relationships of this compound derivatives?

A5: Molecular docking studies have been performed on antitubercular this compound derivatives to elucidate their binding modes with target proteins. [] These computational analyses provide insights into the structural features contributing to their activity and guide further optimization efforts for enhanced potency and selectivity.

Q6: What is the significance of the Polonovski reaction in the context of this compound chemistry?

A6: The Polonovski reaction, involving the oxidation of tertiary amines followed by nucleophilic substitution, has proven valuable in functionalizing this compound derivatives. [, ] By carefully controlling reaction parameters such as temperature and pH, researchers can selectively introduce substituents at the C-6 position of the benzoxazine ring, expanding the chemical diversity and potential applications of these compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。